molecular formula C67H54BF24IrNOP- B12104341 (1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Cat. No.: B12104341
M. Wt: 1579.1 g/mol
InChI Key: ZCNMTKVFUAFRHL-KEUNEWJHSA-N
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Description

The compound (1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It features a unique combination of ligands and metal centers, making it an interesting subject for research in various fields such as catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the preparation of individual ligands and their subsequent coordination to the iridium center. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include dichloromethane, toluene, and tetrahydrofuran. The reaction temperatures can vary, but they are generally conducted at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of such complex organometallic compounds is less common due to the intricate and sensitive nature of the synthesis. when produced, it involves scaling up the laboratory procedures with careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The iridium center can be oxidized, leading to changes in its oxidation state and coordination environment.

    Reduction: Reduction reactions can revert the oxidized iridium back to its original state.

    Substitution: Ligands can be substituted with other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often require the presence of other ligands or coordinating solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of iridium(III) complexes, while substitution reactions can yield new organometallic compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.

Biology

In biological research, the compound’s potential as a therapeutic agent is explored. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its anticancer properties. The iridium center can facilitate the formation of reactive oxygen species, which can induce cell death in cancer cells.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with various ligands makes it useful in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of its ligands to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the activation of substrates, while in medicinal applications, it may interact with cellular components to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler organometallic compound used in various organic syntheses.

    Acetylacetone: Another organometallic compound with similar coordination properties.

    Diketene: Used in the synthesis of various organic compounds.

Uniqueness

What sets (1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide apart is its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of reactions and applications compared to simpler compounds.

Properties

Molecular Formula

C67H54BF24IrNOP-

Molecular Weight

1579.1 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C32H12BF24.C27H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-20(2)24-19-29-26(28-24)23-15-9-17-27(23)18-10-16-25(27)30(21-11-5-3-6-12-21)22-13-7-4-8-14-22;1-2-4-6-8-7-5-3-1;/h1-12H;3-8,11-16,20,24H,9-10,17-19H2,1-2H3;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;

InChI Key

ZCNMTKVFUAFRHL-KEUNEWJHSA-N

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C1N=C(OC1)C2=CCCC23C(=CCC3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1/C=C\CC/C=C\C1.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C)C1COC(=N1)C2=CCCC23CCC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

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